molecular formula C10H15ClN2O2 B2541035 (2R)-2-Amino-N-(4-methoxyphenyl)propanamide;hydrochloride CAS No. 2411181-58-1

(2R)-2-Amino-N-(4-methoxyphenyl)propanamide;hydrochloride

Cat. No.: B2541035
CAS No.: 2411181-58-1
M. Wt: 230.69
InChI Key: OUXHIQKKEDMJOC-SSDOTTSWSA-N
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Description

“(2R)-2-Amino-N-(4-methoxyphenyl)propanamide;hydrochloride” is a chemical compound with the CAS Number: 1609407-27-3 . It has a molecular weight of 230.69 . The IUPAC name for this compound is N-(4-amino-2-methoxyphenyl)propanamide hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 230.69 .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • The synthesis of derivatives like 4,4′-dimethoxydiphenylcyanamide showcases methods to manipulate related chemical structures for the development of compounds with potential applications in material science or as precursors for further chemical transformations (Robinson, 1954).
  • A study on the enantioselective metabolism of methoxychlor by human cytochromes highlights the importance of chirality in drug metabolism and the potential for creating more effective and less toxic pharmaceuticals (Hu & Kupfer, 2002).
  • In the domain of corrosion inhibition, research on compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates the utility of similar structures in protecting metals against corrosion, indicative of applications in materials science and engineering (Bentiss et al., 2009).

Pharmacology and Drug Development

  • Investigations into the pharmacological profiles of compounds such as R-96544, a novel 5-HT2A receptor antagonist, suggest the therapeutic potential of related molecules in the treatment of disorders associated with serotonin dysregulation (Ogawa et al., 2002).
  • The metabolism studies of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites, underscore the significance of understanding drug metabolism for safety and efficacy in pharmaceutical sciences (Kanamori et al., 2002).

Materials Science

  • Research on the inhibition performance of specific organic compounds on mild steel in corrosive media can lead to advancements in corrosion prevention technologies, critical for infrastructure longevity and safety (Bentiss et al., 2009).

Chemoprevention and Toxicology

  • Studies on the metabolism of retinoids like N-(4-hydroxyphenyl)retinamide by the mammary gland in organ culture provide insights into the mechanisms of action of chemopreventive agents, with implications for cancer prevention strategies (Mehta, Hultin, & Moon, 1988).

Analytical Chemistry

  • The use of certain derivatives in the preclinical toxicity evaluation of drugs like tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, highlights the importance of analytical chemistry in assessing drug safety (Knight et al., 1996).

Properties

IUPAC Name

(2R)-2-amino-N-(4-methoxyphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVRKDGGQULUAX-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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